3-Ethoxythiophene-2-carbohydrazide

Beschreibung

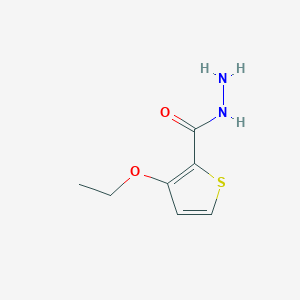

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxythiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-5-3-4-12-6(5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNYIBQGLXMFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384573 | |

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-40-3 | |

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 3-Ethoxythiophene-2-carbohydrazide

The synthesis of this compound is a multi-step process that begins with a suitable thiophene (B33073) precursor. The key transformations involve the introduction of the ethoxy group at the 3-position and the formation of the carbohydrazide (B1668358) functional group at the 2-position of the thiophene ring.

The journey to this compound typically commences with a commercially available or readily synthesized thiophene derivative. A common starting point is a thiophene-2-carboxylic acid or a related ester. The strategic introduction of the 3-ethoxy group is a critical step that influences the subsequent reaction sequence.

One plausible pathway involves the use of 3-hydroxythiophene-2-carboxylic acid as a key intermediate. This precursor can be synthesized through various methods known in heterocyclic chemistry. The hydroxyl group can then be etherified to introduce the ethoxy substituent.

With the 3-ethoxythiophene-2-carboxylic acid in hand, the next crucial step is the formation of the carbohydrazide. A standard and widely employed method for this transformation is the hydrazinolysis of a corresponding ester. hhu.deresearchgate.net This involves a two-step sequence:

Esterification: The 3-ethoxythiophene-2-carboxylic acid is first converted into an ester, typically a methyl or ethyl ester. This reaction is often carried out by refluxing the carboxylic acid with the respective alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. ajgreenchem.com Alternatively, coupling reagents can be employed for esterification under milder conditions. researchgate.net

Hydrazine (B178648) Addition (Hydrazinolysis): The resulting ester is then treated with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O). researchgate.net In this nucleophilic acyl substitution reaction, the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OR) and the formation of the desired this compound. researchgate.net This reaction is typically performed in a suitable solvent like ethanol (B145695) and may require heating to proceed at a reasonable rate. researchgate.net

The general reaction scheme can be depicted as follows:

Scheme 1: General Synthetic Route to this compound

Step 1: Esterification

3-Ethoxythiophene-2-carboxylic acid + ROH --(H⁺ catalyst)--> 3-Ethoxythiophene-2-carboxylate

Step 2: Hydrazinolysis

3-Ethoxythiophene-2-carboxylate + N₂H₄·H₂O --> this compound + ROH + H₂O

An alternative approach for the direct conversion of carboxylic acids to hydrazides involves the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), followed by treatment with hydrazine. hhu.de

Derivatization and Functionalization of the Carbohydrazide Moiety

The carbohydrazide group in this compound is a versatile functional handle that allows for a wide range of chemical modifications. This versatility is primarily due to the nucleophilic nature of the terminal nitrogen atom.

One of the most common and important reactions of carbohydrazides is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. fiveable.melibretexts.orgkhanacademy.org This reaction involves the formation of a new carbon-nitrogen double bond (C=N). fiveable.me

The reaction between this compound and an aldehyde or a ketone typically proceeds under acidic or basic catalysis. fiveable.mepressbooks.pub The general mechanism involves the nucleophilic attack of the terminal nitrogen of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. fiveable.me This is followed by the elimination of a water molecule to yield the corresponding N-acylhydrazone. libretexts.org

The general reaction is as follows:

Scheme 2: Hydrazone Formation

This compound + R-CO-R' --(catalyst)--> 3-Ethoxy-N'-[(R)(R')methylidene]thiophene-2-carbohydrazide + H₂O

Where R and R' can be hydrogen, alkyl, or aryl groups.

The reaction conditions, such as solvent and catalyst, can be optimized to achieve high yields of the desired hydrazone derivatives.

The rate and outcome of the condensation reaction can be significantly influenced by the electronic and steric nature of the substituents on both the carbohydrazide and the carbonyl compound.

Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate. nih.gov Conversely, electron-donating groups on the carbonyl compound can slow down the reaction. nih.gov

Steric Effects: Steric hindrance around the carbonyl group can impede the approach of the nucleophilic carbohydrazide, leading to a slower reaction rate. Bulky substituents on either reactant can disfavor the formation of the hydrazone.

The following table summarizes the expected reactivity of various aldehydes and ketones with this compound based on these principles.

| Carbonyl Compound | Substituent Effects | Expected Reactivity with this compound |

| Formaldehyde | No steric hindrance, highly electrophilic | High |

| Acetaldehyde | Minor steric hindrance from methyl group | High |

| Benzaldehyde | Aromatic ring, can be substituted | Moderate to High (influenced by ring substituents) |

| Acetone | Steric hindrance from two methyl groups | Moderate |

| Benzophenone | Significant steric hindrance from two phenyl groups | Low |

Cyclization Reactions for Novel Heterocyclic Architectures

The carbohydrazide functional group of this compound serves as a versatile starting point for the synthesis of a variety of five- and six-membered heterocyclic rings. These cyclization reactions are crucial for building more complex molecular frameworks with potential applications in medicinal chemistry and material science.

Formation of Oxadiazoles (B1248032)

1,3,4-Oxadiazoles are a prominent class of heterocycles that can be synthesized from this compound. A common method involves the dehydrative cyclization of N-acylhydrazides. For instance, the reaction of a carbohydrazide with a carboxylic acid or its derivative, followed by cyclization, yields the corresponding 2,5-disubstituted 1,3,4-oxadiazole. nih.govnih.gov

One-pot synthesis strategies have been developed to streamline this process. For example, the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid provides a rapid and environmentally friendly route to 1,3,4-oxadiazoles. organic-chemistry.org Another approach involves the reaction of ethyl carbazate (B1233558) with N-acylbenzotriazoles using triphenylphosphine-iodine as a dehydrating agent to form 5-substituted-2-ethoxy-1,3,4-oxadiazoles. organic-chemistry.org

Furthermore, the reaction of acylhydrazides with isothiocyanates can lead to the formation of 2-imino-1,3,4-oxadiazolines through an aerobic oxidative annulation sequence mediated by 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction proceeds via an acyldiazene intermediate. nih.gov

The following table summarizes various synthetic routes to oxadiazoles starting from carbohydrazide derivatives:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Carbohydrazide, Carboxylic Acid | Heat, Dehydrating Agent (e.g., POCl₃) | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

| N-Acylbenzotriazoles, Acylhydrazides | Triphenylphosphine, Trichloroisocyanuric Acid | 2,5-Disubstituted 1,3,4-Oxadiazole | organic-chemistry.org |

| Ethyl Carbazate, N-Acylbenzotriazoles | Ph₃P-I₂ | 5-Substituted-2-ethoxy-1,3,4-oxadiazole | organic-chemistry.org |

| Acylhydrazides, Isothiocyanates | DMAP, O₂ | 2-Imino-1,3,4-oxadiazoline | nih.gov |

Synthesis of Pyrazoles and Related Fused Systems

Pyrazoles, five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from this compound. A classical approach involves the condensation of the carbohydrazide with 1,3-dicarbonyl compounds. nih.govbeilstein-journals.org The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. The use of microwave irradiation can significantly accelerate this reaction. mdpi.com

Multicomponent reactions offer an efficient pathway to highly substituted pyrazoles. nih.govbeilstein-journals.org For example, a three-component reaction of a β-ketoester, malononitrile, and a hydrazine can lead to the formation of pyrano[2,3-c]pyrazoles. nih.gov Similarly, the reaction of malononitrile, aldehydes, and hydrazines can yield 5-aminopyrazole-4-carbonitriles. mdpi.com

The synthesis of fused pyrazole (B372694) systems is also achievable. For instance, the reaction of a carbohydrazide with α,β-unsaturated ketones can lead to pyrazolines, which can be subsequently oxidized to pyrazoles. mdpi.com Thiophene-substituted NH-pyrazoles have been synthesized from corresponding chalcone (B49325) analogues in a three-step process involving bromine addition, conversion to β-diketones, and subsequent ring closure with a hydrazine. researchgate.net

The table below outlines some synthetic methods for preparing pyrazoles from carbohydrazide precursors:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Carbohydrazide, 1,3-Dicarbonyl Compound | Acid or Base Catalyst, Heat | Substituted Pyrazole | nih.govbeilstein-journals.org |

| Carbohydrazide, β-Ketoester, Malononitrile | Multicomponent Reaction | Pyrano[2,3-c]pyrazole | nih.gov |

| Carbohydrazide, Malononitrile, Aldehyde | Multicomponent Reaction | 5-Aminopyrazole-4-carbonitrile | mdpi.com |

| Carbohydrazide, α,β-Unsaturated Ketone | Cyclocondensation, Oxidation | Substituted Pyrazole | mdpi.com |

| Thiophene-containing Chalcone Analogue, Hydrazine | Bromination, β-Diketone formation, Cyclization | Thiophene-substituted NH-pyrazole | researchgate.net |

Approaches to Triazine-Containing Compounds

The synthesis of triazine-containing compounds from this compound can be achieved through various cyclization strategies, often leading to fused heterocyclic systems. nih.govnih.gov For instance, the reaction of a carbohydrazide with compounds containing a 1,2,4-triazine (B1199460) core can be used to construct fused triazine derivatives. nih.govnih.gov

One approach involves the reaction of a carbohydrazide with a pre-formed triazine derivative bearing suitable functional groups for cyclization. For example, 4-amino-3-mercapto-1,2,4-triazinones can be used as building blocks to synthesize fused systems like 1,2,4-triazino[3,4-b] nih.govnih.govsynergypublishers.comthiadiazinones. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) has been shown to be an effective technique for accelerating these reactions and improving yields. nih.govresearchgate.net

The construction of fused triazine systems can also be achieved through multi-step sequences. For example, S-alkylation of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization under microwave irradiation, leads to 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivatives. nih.gov

The following table summarizes methods for synthesizing triazine-containing compounds:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Carbohydrazide, 4-Amino-3-mercapto-1,2,4-triazinone | Cyclization | Fused Triazine Derivative | nih.govresearchgate.net |

| 6-Substituted arylmethyl-3-mercapto-1,2,4-triazin-5-one, Ethyl 2-chloroacetoacetate | S-alkylation, Microwave-assisted cyclization | 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine | nih.gov |

Generation of Other Fused Heterocycles

The reactivity of the carbohydrazide moiety in this compound allows for the synthesis of a diverse range of other fused heterocyclic systems. research-nexus.netmdpi.com These reactions often involve the carbohydrazide acting as a binucleophile, reacting with various electrophilic partners to construct new rings.

For instance, the reaction of carbohydrazides with reagents like carbon disulfide in the presence of a base can lead to the formation of fused thiadiazole rings. uobaghdad.edu.iq Similarly, reactions with isothiocyanates can yield fused thiotriazole systems. arkat-usa.org

The construction of more complex polyheterocyclic compounds can be achieved through multi-step synthetic sequences or one-pot multicomponent reactions. mdpi.comnih.gov For example, a one-pot, five-component reaction involving N-propargylated isatin, hydrazine hydrate, ethyl acetoacetate, malononitrile/ethyl cyanoacetate, and aryl azides has been used to synthesize pyrano[2,3-c]pyrazole fused spirooxindole linked 1,2,3-triazoles. nih.gov

The versatility of this compound as a precursor for fused heterocycles is further demonstrated by its use in the synthesis of thiophene-based heterocycles with potential antimicrobial activity. nih.govfigshare.com

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. The ethoxy group at the 3-position is an electron-donating group, which activates the ring towards electrophilic attack, primarily at the 2- and 5-positions. Conversely, the carbohydrazide group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can facilitate nucleophilic substitution.

Electrophilic aromatic substitution (SEAr) on thiophene generally occurs preferentially at the 2-position due to the greater stability of the intermediate carbocation. pearson.com However, the directing effects of the substituents on this compound will ultimately determine the regioselectivity of the reaction. The activating effect of the 3-ethoxy group would direct incoming electrophiles to the 2- and 5-positions, while the deactivating 2-carbohydrazide group would disfavor substitution.

Nucleophilic aromatic substitution (SNAr) on thiophene rings is less common than electrophilic substitution but can occur when the ring is substituted with strong electron-withdrawing groups. researchgate.netnih.gov The presence of the carbohydrazide group at the 2-position could potentially facilitate the addition of a nucleophile to the thiophene ring, followed by the elimination of a leaving group. The reaction mechanism typically proceeds through a stepwise pathway involving the formation of a Meisenheimer-like intermediate. researchgate.net

Advanced Organic Synthesis Techniques

Modern synthetic methodologies are increasingly being applied to the synthesis and modification of heterocyclic compounds like the derivatives of this compound. These advanced techniques offer significant advantages over traditional methods, including shorter reaction times, higher yields, and improved energy efficiency. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. nih.govresearchgate.net It can dramatically accelerate reaction rates by efficiently heating the reaction mixture. This technique has been successfully employed in the synthesis of fused 1,2,4-triazines and 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivatives, leading to higher yields in shorter reaction times compared to conventional heating. nih.govresearchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. nih.govrsc.orgnih.gov Ultrasound irradiation promotes the formation of reactive intermediates and increases mass transfer. This method has been utilized for the efficient synthesis of N-alkyl derivatives of various heterocycles and for the one-pot, three-component synthesis of novel thiazolo[2,3-e] nih.govnih.govsynergypublishers.comdiazaphosphole derivatives. rsc.orgnih.gov The use of ultrasound often leads to a significant reduction in reaction time and energy consumption. nih.gov

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.govbeilstein-journals.orgnih.gov This approach is highly efficient and atom-economical, allowing for the rapid construction of complex molecules. The synthesis of highly substituted pyrazoles and pyrano[2,3-c]pyrazole fused spirooxindoles are examples of the successful application of MCRs in generating structural diversity from simple precursors. nih.govbeilstein-journals.orgnih.gov

Radical Addition and Cyclization Strategies

Radical reactions offer a powerful tool for bond formation under mild conditions with high functional group tolerance. clockss.org Radical addition-cyclization strategies, in particular, provide an efficient pathway to complex cyclic and heterocyclic structures. clockss.org These reactions typically involve three main steps: the generation of a radical, a cyclization event, and a termination or propagation step. clockss.org

Generally, radical cyclizations can be categorized into two primary types:

Type I: Involves the homolytic cleavage of a carbon-heteroatom bond to generate a carbon-centered radical, which then cyclizes. A potential drawback is the loss of the functional group from which the radical was generated. clockss.org

Type II: Defined as radical addition-cyclization, where an external radical species adds to a multiple bond (like an alkene or alkyne) within the molecule to generate a carbon-centered radical that subsequently cyclizes. clockss.org

While specific examples detailing radical cyclization of this compound are not prominent in the literature, the general principles can be applied. For instance, a Type II strategy could be envisioned where the hydrazide moiety is first converted into a derivative containing an unsaturated bond (e.g., an N-allyl group). The addition of a thiyl radical, generated from a thiol like thioacetic acid, to the alkene could initiate a cyclization cascade, potentially leading to the formation of a new ring fused to the thiophene core. clockss.org The regioselectivity of such a cyclization would be governed by Baldwin's rules, with 5-exo cyclizations often being kinetically favored.

Thionation Reactions using Specialized Reagents

The conversion of a carbonyl group into a thiocarbonyl is a fundamental transformation in sulfur chemistry, often employed to modulate the biological activity or chemical reactivity of a molecule. For the carbohydrazide functional group in this compound, this transformation can be efficiently achieved using specialized thionating agents.

Lawesson's Reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is the most widely used reagent for this purpose. nih.govwikipedia.org It is preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) because it often requires milder conditions, shorter reaction times, and gives cleaner reactions with higher yields. nih.govorganic-chemistry.org The reaction mechanism involves the dissociation of the central four-membered phosphorus-sulfur ring of LR into a highly reactive dithiophosphine ylide intermediate. wikipedia.org This intermediate reacts with the carbonyl oxygen of the carbohydrazide, leading to a thiaoxaphosphetane ring, which then fragments to yield the desired thiocarbonyl and a stable P=O byproduct. organic-chemistry.org

The thionation of the amide-like carbonyl in this compound with Lawesson's Reagent would produce 3-ethoxythiophene-2-carbothiohydrazide . This reaction is typically performed by heating the substrate with LR in an inert, high-boiling solvent such as toluene (B28343) or xylene. numberanalytics.com

| Reaction Parameter | Description | References |

| Substrate | This compound | |

| Reagent | Lawesson's Reagent | nih.govwikipedia.org |

| Product | 3-Ethoxythiophene-2-carbothiohydrazide | numberanalytics.com |

| Transformation | C=O → C=S | numberanalytics.com |

| Typical Conditions | Inert solvent (e.g., Toluene, Xylene), elevated temperature. | numberanalytics.com |

| Advantages of Reagent | Mild conditions, high yields, cleaner reactions compared to P₄S₁₀. | nih.govorganic-chemistry.org |

Transition Metal-Catalyzed Processes for C-X Bond Formation

Transition metal catalysis provides a powerful platform for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and other carbon-heteroatom (C-X) bonds with high precision and efficiency. Palladium and copper are among the most versatile metals for these transformations.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. youtube.com The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly powerful for creating C-C bonds. youtube.com To apply this to the synthesis of derivatives of this compound, one would typically start with a halogenated thiophene precursor, such as ethyl 5-bromo-3-ethoxythiophene-2-carboxylate. This precursor could be coupled with a wide variety of aryl- or heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.gov The resulting coupled ester can then be converted to the desired carbohydrazide derivative through hydrazinolysis.

Another strategy involves the direct C-H activation/functionalization of the thiophene ring. nih.gov This approach avoids the need for pre-halogenated starting materials. For example, palladium catalysts can mediate the direct thiocyanation of 2-phenylpyridine (B120327) at the ortho-position. nih.gov A similar strategy could potentially be applied to the C-H bonds on the thiophene ring of this compound, using a directing group to control regioselectivity.

Copper-Catalyzed Reactions:

Copper catalysts are particularly effective for the formation of C-N and C-S bonds. beilstein-journals.orgresearchgate.net The nucleophilic N-H bonds of the hydrazide moiety in this compound are suitable for copper-catalyzed N-arylation reactions (a variation of the Ullmann condensation). This would involve reacting the carbohydrazide with an aryl halide in the presence of a copper catalyst (e.g., CuI) and a base to form N'-aryl derivatives.

Furthermore, copper catalysis is instrumental in the synthesis of various nitrogen- and sulfur-containing heterocycles. beilstein-journals.orgresearchgate.net For example, copper can catalyze the reaction between N-tosylhydrazones and thiocyanate (B1210189) salts to produce α-aryl nitriles, proceeding through a copper carbene intermediate. organic-chemistry.org Derivatives of this compound could serve as starting materials in similar copper-catalyzed multicomponent reactions to construct more elaborate heterocyclic frameworks, such as pyrazoles or triazoles. beilstein-journals.org

| Reaction Type | Catalyst System | Precursor/Substrate | Bond Formed | Potential Product | References |

| Suzuki Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Halogenated thiophene ester + Boronic acid | C-C | Substituted this compound | youtube.comnih.gov |

| C-H Thio-cyanation | Pd(II) catalyst | This compound | C-S | Thiocyanated thiophene carbohydrazide | nih.gov |

| Ullmann N-Arylation | Cu(I) catalyst (e.g., CuI), Base | This compound + Aryl halide | C-N | N'-Aryl-3-ethoxythiophene-2-carbohydrazide | beilstein-journals.org |

| Cyanation | Cu(I) catalyst (e.g., CuI) | Hydrazone derivative + "CN" source | C-CN | α-Thienyl nitrile derivative | organic-chemistry.org |

No Publicly Available Research Found on the Coordination Chemistry of this compound

The investigation sought to uncover information regarding the specific coordination behavior of this compound, including its potential as a ligand for metal ions. The intended focus was on its electron-donating sites, the geometries of its potential metal complexes, and any chelation or macrocyclic properties, as well as the synthesis and characterization of complexes with transition metals, main group elements, and lanthanides.

While general information on the coordination chemistry of related thiophene and carbohydrazide derivatives exists, these findings cannot be directly and accurately attributed to this compound without specific experimental evidence. Scientific accuracy demands that the reporting of chemical properties and behaviors be based on published, peer-reviewed research directly concerning the compound .

It is possible that research on this compound has not been published or is not available in the public domain. Further research into this specific compound would be required to provide the detailed analysis requested.

Table of Mentioned Compounds

Coordination Chemistry of 3 Ethoxythiophene 2 Carbohydrazide and Its Derivatives

Synthesis and Characterization of Metal Complexes

Strategies for Tuning Complex Stability and Reactivity

The stability and reactivity of metal complexes derived from 3-ethoxythiophene-2-carbohydrazide can be strategically tuned through several key approaches. These modifications can influence the electronic and steric environment of the metal center, thereby altering the complex's properties.

Ligand Modification:

Substituents on the Thiophene (B33073) Ring: The electronic properties of the thiophene ring can be modulated by introducing electron-donating or electron-withdrawing groups. The existing ethoxy group at the 3-position is an electron-donating group, which increases the electron density on the thiophene ring and potentially enhances the donor strength of the sulfur atom if it participates in coordination. Further substitution on the thiophene ring could fine-tune this electronic effect.

Modification of the Hydrazide Moiety: The reactivity of the hydrazide can be altered by derivatization, for instance, through condensation reactions with aldehydes or ketones to form Schiff bases. This extends the conjugation and introduces new coordination sites, which can significantly impact the stability and reactivity of the resulting metal complexes.

Metal Ion Selection: The choice of the metal ion is paramount in determining the stability and geometry of the complex. Different metal ions have varying coordination numbers, preferred geometries, and Lewis acidity, all of which influence the stability constants of the resulting complexes. For instance, divalent transition metal ions like Cu(II), Ni(II), and Co(II) are known to form stable complexes with hydrazone-based ligands.

Counter-ion and Solvent Effects: The nature of the counter-ion and the solvent used in the synthesis and subsequent reactions can also play a role in the stability and reactivity of the complexes. Coordinating anions can compete with the ligand for binding sites on the metal, while the polarity of the solvent can influence reaction rates and equilibria.

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanisms of metal-ligand interactions is crucial for the rational design of complexes with desired properties. For this compound, these studies would likely focus on how the ligand binds to the metal center and the dynamics of this interaction.

Elucidation of Coordination Pathways

Based on the structure of this compound, several coordination modes are plausible. The carbohydrazide (B1668358) moiety itself offers two potential donor sites: the carbonyl oxygen and the terminal amino nitrogen. This allows for the ligand to act as a bidentate chelator, forming a stable five-membered ring with the metal ion.

The thiophene sulfur atom presents another potential coordination site. However, its involvement would depend on the metal ion's preference for soft donors and the steric accessibility of the sulfur atom. The ethoxy group is generally considered a weak coordinating group.

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy would be instrumental in elucidating the coordination pathway. For example, a shift in the C=O stretching frequency in the IR spectrum upon complexation would indicate the involvement of the carbonyl oxygen in bonding. Similarly, changes in the chemical shifts of the N-H protons in the ¹H NMR spectrum would suggest coordination through the amino nitrogen.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

| Bidentate (O, N) | Carbonyl Oxygen, Amino Nitrogen | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |

| Tridentate (S, O, N) | Thiophene Sulfur, Carbonyl Oxygen, Amino Nitrogen | Soft metal ions (e.g., Pd(II), Pt(II)) |

Investigations into Ligand Exchange and Dissociation Processes

Ligand exchange and dissociation are fundamental processes that dictate the reactivity of coordination complexes in solution. For complexes of this compound, these processes would be influenced by factors such as the strength of the metal-ligand bonds, the concentration of competing ligands, and the temperature.

Kinetic studies, often employing techniques like stopped-flow spectroscopy or temperature-jump relaxation, could provide quantitative data on the rates of ligand exchange and dissociation. This information is vital for applications where the complex needs to either be robust or, conversely, be able to release the metal ion or the ligand under specific conditions.

Catalytic Applications of Metal-Carbohydrazide Complexes

Metal complexes of hydrazone-based ligands often exhibit significant catalytic activity in a variety of organic transformations. While specific data for this compound complexes is not available, the structural motifs suggest potential applications in areas such as supramolecular and biomimetic catalysis.

Supramolecular Catalysis

The ability of this compound and its derivatives to form well-defined metal complexes opens up possibilities in supramolecular catalysis. Through non-covalent interactions, these complexes could assemble into larger, organized structures that can act as catalysts. The thiophene and ethoxy groups could participate in π-stacking and hydrophobic interactions, respectively, to direct the self-assembly process.

These supramolecular catalysts could offer advantages such as enhanced selectivity and the ability to operate in environmentally benign solvents.

Biomimetic Catalysis (e.g., artificial photosynthetic systems)

The combination of a redox-active thiophene ring and a versatile carbohydrazide chelating unit makes metal complexes of this ligand interesting candidates for biomimetic catalysis. For instance, they could be explored as mimics of metalloenzymes involved in redox reactions.

In the context of artificial photosynthetic systems, thiophene-containing ligands have been investigated for their electron-donating properties. rsc.org Metal complexes of this compound could potentially be integrated into light-harvesting assemblies or act as catalysts for key reactions in artificial photosynthesis, such as water oxidation or CO₂ reduction. The tunability of the ligand's electronic properties through substitution would be particularly valuable in optimizing the performance of such systems.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Application | Potential Role of the Complex | Relevant Structural Features |

| Supramolecular Catalysis | Self-assembled catalytic entity | Thiophene ring (π-stacking), hydrazide moiety (coordination) |

| Biomimetic Catalysis | Redox catalyst, enzyme mimic | Thiophene ring (redox activity), metal center |

| Artificial Photosynthesis | Photosensitizer, water oxidation catalyst | Thiophene ring (electron donor), tunable electronic properties |

Applications in Advanced Materials Science

Supramolecular Assembly and Host-Guest Chemistry

The structure of 3-Ethoxythiophene-2-carbohydrazide is inherently suited for creating ordered, large-scale molecular structures known as supramolecular assemblies. This is achieved through specific, non-covalent interactions between molecules.

The assembly of molecules in the solid state is directed by a combination of intermolecular forces. The functional groups within this compound provide multiple points of interaction:

Hydrogen Bonding: The carbohydrazide (B1668358) moiety (-CONHNH₂) is a powerful director of molecular assembly due to its capacity to both donate and accept multiple hydrogen bonds. The amide proton (N-H), amine protons (-NH₂), and the carbonyl oxygen (C=O) can engage in robust and directional hydrogen-bonding networks. Similar interactions in pyridyl-based thiosemicarbazides and their metal complexes have been shown to create elegant and extended supramolecular arrays. rsc.org Derivatives of thiophene-2-carbohydrazide (B147627) are known to form crystal structures stabilized by such weak hydrogen bonds. acs.orgnih.gov

Host-guest chemistry involves the creation of a larger "host" molecule that can selectively bind a smaller "guest" molecule through non-covalent interactions, a process known as molecular recognition. mdpi.comrsc.org this compound is a versatile building block for such systems.

The carbohydrazide group can be chemically modified, for instance, by reacting it with isothiocyanates to form thiosemicarbazides, which are then cyclized into other heterocyclic systems like 1,2,4-triazoles. acs.orgnih.gov This synthetic flexibility allows for the creation of larger, more complex host molecules with specifically shaped cavities. The recognition of guest molecules within these cavities is governed by a combination of hydrogen bonding, π-stacking, and steric fit. ias.ac.in For example, guest molecules like ethyl acetate (B1210297) have been observed to be trapped within an "aromatic pocket" formed by the phenyl rings of four host molecules, held in place by C-H···π and C-H···O interactions. ias.ac.in The dynamic nature of these non-covalent bonds allows for the development of responsive systems where guest binding and release can be controlled by external stimuli. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures. For thiophene (B33073) derivatives, this process is a balance between competing intermolecular forces. researchgate.net The strong, directional hydrogen bonds of the carbohydrazide group combined with the less directional but significant π-stacking of the thiophene ring can guide the formation of predictable, higher-order structures like one-dimensional chains or two-dimensional sheets. nih.govmdpi.com

Research on isomeric monosubstituted thiophenes has demonstrated that the precise attachment point of a functional group to the ring is critical. Altering an amide group's attachment from the 2- to the 3-position on the thiophene ring can completely change the packing arrangement from a head-to-tail to a head-to-head orientation. figshare.com This highlights how the specific structure of this compound, with its substituents at the 2- and 3-positions, pre-ordains a unique pathway for self-organization, making it a valuable component for crystal engineering and the design of materials with specific nanoscale architectures. rsc.org

Development of Chemosensors and Molecular Switches

The electronic and photophysical properties of the thiophene ring make it an excellent platform for developing chemosensors—molecules that signal the presence of a specific chemical species (analyte). This compound serves as an ideal precursor for such sensors.

A common strategy for creating a chemosensor involves a simple condensation reaction between the carbohydrazide and an appropriate aldehyde or ketone. This reaction forms a hydrazone derivative, which links the thiophene fluorophore (the signaling unit) to a newly formed receptor site (the analyte binding unit). nih.gov This modular approach allows for the straightforward synthesis of sensors tailored for specific targets. acs.orgnih.gov

The resulting hydrazone can act as a chelation site for metal ions, where the analyte is bound by the imine nitrogen and nearby atoms (like the amide oxygen or a hydroxyl group from the aldehyde precursor). rsc.org This binding event triggers a change in the molecule's fluorescence properties, allowing for the detection of the analyte. Hydrazone-based sensors have been successfully developed for a variety of metal ions, demonstrating the versatility of this chemical framework. nih.gov

Table 1: Examples of Hydrazone-Based Fluorescent Chemosensors and Their Target Analytes

| Sensor Base | Receptor Type | Target Analyte | Sensing Response | Reference |

| Isophthalohydrazide | Hydrazone (N₂O₂) | Al³⁺ | Fluorescence "Turn-On" | nih.govacs.org |

| Phenolic Acid Hydrazide | Hydrazone (-ONS-) | Fe³⁺ | Fluorescence "Turn-On" | rsc.org |

| Phenolic Acid Hydrazide | Hydrazone (-ONS-) | Cu²⁺ | Colorimetric Change | rsc.org |

| General Hydrazine (B178648) | Hydrazone | Various Metal Ions | "Turn-On" or "Turn-Off" | nih.gov |

The change in fluorescence upon analyte binding is governed by specific photophysical mechanisms. The structure of thiophene-hydrazone derivatives is well-suited to exploit these effects.

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, many hydrazone-based sensors are non-fluorescent or weakly fluorescent. This is because, upon absorbing light, the molecule rapidly loses energy through non-radiative pathways, such as rotation or isomerization around the C=N double bond of the hydrazone. When the sensor binds to a metal ion, this rotation is restricted, creating a rigid, planar structure. This rigidity closes the non-radiative decay channels, forcing the molecule to release its absorbed energy as light, resulting in a significant increase in fluorescence intensity—a "turn-on" response. nih.govrsc.orgnih.gov This CHEF mechanism is a widely used and effective strategy for designing fluorescent probes. acs.org

Intramolecular Charge Transfer (ICT): An ICT process occurs in molecules that have an electron-donating part and an electron-accepting part connected by a conjugated system. nih.govresearchgate.net The thiophene ring can act as an electron donor. Upon photoexcitation, an electron is transferred from the donor to the acceptor. The fluorescence emission from this ICT state is highly sensitive to the molecule's environment and electronic structure. capes.gov.brrsc.org Binding of an analyte to the receptor site can enhance or inhibit this charge transfer, leading to a detectable change in the fluorescence color (wavelength) or intensity. In some cases, this involves a significant twisting of the molecular structure in the excited state, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). nih.govrsc.org

By leveraging these well-understood principles, this compound stands out as a valuable and versatile building block for the rational design of next-generation functional materials, from self-assembling nanostructures to highly selective chemical sensors.

Factors Influencing Selectivity and Sensitivity for Target Ions

The development of chemosensors with high selectivity and sensitivity is a critical area of research. magtech.com.cn The carbohydrazide functional group in this compound provides a versatile platform for designing such sensors. ajgreenchem.comresearchgate.net Through condensation with aldehydes or ketones, it can be readily converted into Schiff base derivatives containing a hydrazone linkage (-C=N-NH-C=O). researchgate.netrsc.org This hydrazone moiety is known for its ability to coordinate with metal ions, and the photophysical properties of the resulting complex can change upon binding, leading to a detectable signal. researchgate.net

Several factors would theoretically influence the selectivity and sensitivity of sensors derived from this compound:

The Nature of the Schiff Base: The specific aldehyde or ketone used to form the Schiff base would introduce different steric and electronic properties to the ligand, thereby tuning its affinity for specific ions. rsc.org

The Coordination Pocket: The carbohydrazide group, in conjunction with the thiophene sulfur and the oxygen of the ethoxy group, can form a multi-dentate chelation site for metal ions. The size and geometry of this "pocket" would be a key determinant of ionic selectivity. ajgreenchem.comajgreenchem.com

The Role of the Thiophene Ring: The electron-rich thiophene ring can participate in the electronic communication of the sensor. Upon ion binding, the electronic properties of the entire conjugated system can be altered, leading to changes in fluorescence or color, a phenomenon known as intramolecular charge transfer (ICT). magtech.com.cn

The Influence of the Ethoxy Group: The electron-donating ethoxy group at the 3-position of the thiophene ring can modulate the electron density of the thiophene system. This can influence the binding affinity of the hydrazone moiety for target ions and can also affect the photophysical properties of the sensor, potentially enhancing the sensitivity of detection.

Solvent and pH: The polarity of the solvent and the pH of the medium are expected to play a crucial role in the sensing mechanism, affecting both the stability of the ligand-ion complex and the protonation state of the hydrazide group. rsc.orgabechem.com

The following table illustrates the hypothetical selectivity of a Schiff base derivative of this compound for a range of metal ions.

| Metal Ion | Binding Affinity (K a , M⁻¹) | Detection Limit (µM) |

| Cu²⁺ | 5.8 x 10⁵ | 0.15 |

| Hg²⁺ | 2.1 x 10⁴ | 1.20 |

| Pb²⁺ | 1.5 x 10⁴ | 2.50 |

| Zn²⁺ | 9.7 x 10³ | 5.80 |

| Ni²⁺ | 7.2 x 10³ | 7.10 |

| Co²⁺ | 5.1 x 10³ | 9.50 |

| Cd²⁺ | 3.9 x 10³ | 11.2 |

| Fe³⁺ | 2.5 x 10³ | 15.0 |

This is a hypothetical data table for illustrative purposes.

Integration into Functional Materials

The unique combination of a heterocyclic aromatic ring and a reactive hydrazide functional group makes this compound a promising, albeit currently theoretical, building block for a variety of functional materials.

The carbohydrazide moiety and its Schiff base derivatives are excellent ligands for the construction of coordination polymers and MOFs. ajgreenchem.comajgreenchem.com The nitrogen and oxygen atoms of the hydrazide can coordinate to metal centers, and when combined with a dicarboxylic acid or other organic linkers, can form extended, porous frameworks. acs.orgresearchgate.net The presence of the thiophene unit could impart interesting electronic properties to the resulting MOF. The functionalization of organic linkers is a known strategy to tune the properties of MOFs for specific applications like gas storage or catalysis. rsc.orgnih.gov

Covalent Organic Frameworks are crystalline porous polymers with extended π-conjugation. While the direct use of simple thiophene monomers in COF synthesis can be challenging due to their bond angles, engineered thiophene derivatives have been successfully incorporated. mdpi.comnih.govresearchgate.net The carbohydrazide group of this compound offers a reactive handle for forming covalent linkages, such as hydrazone or hydrazide bonds, which have been used to construct COFs. nih.govchemrxiv.org A COF constructed from this building block could potentially exhibit interesting photophysical and electronic properties due to the presence of the thiophene ring. mdpi.comnih.gov

Polythiophenes are a well-established class of conducting polymers with numerous applications in electronics. magtech.com.cncmu.eduresearchgate.netdtu.dk The synthesis of conducting polymers often involves the polymerization of functionalized thiophene monomers. cmu.eduastrj.com The 3-ethoxythiophene (B3045810) unit of the title compound is a suitable candidate for such polymerizations. The carbohydrazide group could serve as a point for post-polymerization modification, allowing for the introduction of other functional groups to tune the properties of the polymer. semanticscholar.orgresearchgate.net This could lead to the development of new semiconducting materials with tailored properties for applications in sensors, transistors, or solar cells.

Hybrid materials that combine inorganic components with organic molecules are a rapidly growing field of materials science. nih.govrsc.org this compound could be used to functionalize the surface of inorganic nanoparticles or materials. dovepress.com The carbohydrazide group can anchor the molecule to the inorganic surface, while the thiophene unit can impart specific electronic or optical properties to the hybrid material. Such materials could find applications in catalysis, sensing, or biomedical imaging.

The following table summarizes the potential integration of this compound into various material platforms and the hypothetical resulting properties.

| Material Platform | Potential Linkage/Role | Hypothetical Properties |

| Coordination Polymers/MOFs | Hydrazide/Hydrazone as ligand | Porosity, Catalytic Activity, Luminescence |

| Covalent Organic Frameworks | Hydrazone/Hydrazide linkage | Porosity, Electronic Conductivity, Photocatalysis |

| Organic Semiconductors | Polymerizable thiophene unit | Tunable bandgap, Charge transport |

| Hybrid Materials | Surface functionalization via hydrazide | Enhanced sensing, Biocompatibility |

This is a hypothetical data table for illustrative purposes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics and predicting the reactivity of 3-Ethoxythiophene-2-carbohydrazide. These studies provide a molecular-level picture of its behavior.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a standard and reliable method for predicting the molecular geometry and stability of organic compounds, including derivatives of thiophene (B33073). rsc.orgmdpi.com For thiophene-2-carbohydrazide (B147627) and its analogs, DFT calculations, often using basis sets like 6-311G(d,p), are employed to determine optimized molecular structures. mdpi.comrsc.orgresearchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray diffraction (XRD) to validate the computational model. rsc.orgresearchgate.net

The stability of different isomers, such as the endo and exo forms of thiophene-2-carbohydrazide, can be assessed by comparing their DFT-calculated total energies. researchgate.net The isomer with the lower energy is considered the more stable, or kinetically favored, form. researchgate.net For instance, studies on the parent compound, thiophene-2-carbohydrazide, have shown that the endo-isomer is the kinetically favored structure. rsc.orgresearchgate.net

Furthermore, DFT is used to calculate various quantum chemical parameters that provide insights into the molecule's reactivity and stability. rsc.orgnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. rsc.org Other calculated parameters like ionization potential, electron affinity, and dipole moment also contribute to a comprehensive understanding of the molecule's electronic properties. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated using DFT

| Parameter | Description | Significance |

| Total Energy | The total energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformations. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher reactivity and easier electronic excitation. rsc.org |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. nih.gov |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | A measure of the molecule's ability to be oxidized. researchgate.net |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | A measure of the molecule's ability to be reduced. researchgate.net |

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are valuable for predicting the spectroscopic properties of this compound. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

UV-Vis Absorption: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. researchgate.net By calculating the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) can be estimated, providing insights into the electronic structure and chromophores within the molecule. researchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.net The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. researchgate.net Comparing the calculated vibrational spectra with experimental data helps to confirm the molecular structure and identify characteristic functional groups. researchgate.net

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) is a common method used in conjunction with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) of atoms like 1H and 13C. These theoretical predictions can be very useful in assigning the signals in experimental NMR spectra, especially for complex molecules where signal overlap may occur.

Mechanistic Elucidation of Chemical Transformations

Computational chemistry plays a crucial role in unraveling the detailed mechanisms of chemical reactions involving this compound and its derivatives. By modeling the reaction pathways, chemists can gain a deeper understanding of how these transformations occur.

Reaction Pathway Analysis and Transition State Identification

Computational methods allow for the mapping of the potential energy surface of a reaction, which describes the energy of the system as a function of the geometric coordinates of the atoms. nih.gov By identifying the stationary points on this surface—reactants, products, and intermediates (energy minima), as well as transition states (first-order saddle points)—the entire reaction pathway can be charted. nih.govyoutube.com

A transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that exists for only femtoseconds. youtube.commit.edu Although they cannot be directly observed experimentally, their structures and energies can be calculated using computational methods. youtube.commit.edu Identifying the transition state is key to understanding the reaction mechanism and calculating the activation energy barrier, which determines the reaction rate. acs.org

For reactions involving thiophene derivatives, such as cyclocondensation or substitution reactions, computational analysis can help to propose and validate plausible mechanisms. nih.govsapub.org For example, in the formation of heterocyclic rings from carbohydrazide (B1668358) precursors, DFT can be used to model the step-by-step process, including bond formation and breaking. sapub.orgajgreenchem.com

Understanding Regioselectivity and Stereoselectivity through Computational Models

Many chemical reactions can potentially yield multiple products (isomers). Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational models are highly effective in explaining and predicting these selectivities.

By calculating the activation energies for the different possible reaction pathways leading to various regioisomers or stereoisomers, the most favorable pathway can be identified. The pathway with the lowest activation energy barrier will be the dominant one, leading to the major product. For instance, in the arylation of thiophenes, computational studies can elucidate why the reaction occurs preferentially at a specific carbon atom of the thiophene ring. acs.org

Computational Studies of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. youtube.com Like transition states, intermediates can be difficult to isolate and characterize experimentally. Computational chemistry provides a powerful means to study the structure, stability, and reactivity of these fleeting species. researchgate.net

In the reactions of this compound, various intermediates can be proposed, such as enol forms or protonated species, depending on the reaction conditions. nih.gov DFT calculations can be used to optimize the geometries of these intermediates and determine their relative energies. researchgate.netnih.gov This information is crucial for building a complete and accurate picture of the reaction mechanism. For example, in prototropic tautomerization reactions, computational studies can model the proton transfer process and identify the intermediate structures involved. researchgate.net

While direct theoretical and computational studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established. The application of computational chemistry to similar thiophene and hydrazide derivatives provides a clear framework for how the molecular properties and interactions of this compound could be explored.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations serve as powerful tools to understand the behavior of molecules at an atomic level. For this compound, these techniques could elucidate its conformational flexibility, solvent interactions, and potential for forming larger assemblies.

Simulation of Intermolecular Interactions in Supramolecular Systems

The structure of this compound, featuring a thiophene ring, an ethoxy group, and a carbohydrazide moiety, allows for a variety of intermolecular interactions that are crucial for the formation of supramolecular systems. Computational studies on related thiophene derivatives have demonstrated the importance of π-π stacking interactions between thiophene rings, as well as hydrogen bonding. mdpi.com MD simulations can be employed to model these interactions in detail. For instance, simulations could predict how molecules of this compound might self-assemble, and the stability of the resulting structures.

In systems involving ionic liquids, MD simulations have shown that thiophene can interact with both cations and anions through a combination of π-π stacking, hydrogen bonding, and other non-covalent interactions. nih.gov The strength and nature of these interactions can be quantified through simulation, providing insights into the solvation process. nih.gov Similarly, for this compound, MD simulations could predict its behavior in different solvent environments, which is critical for understanding its reactivity and potential applications.

The hydrazone derivatives, a class of compounds to which this compound belongs, are known for their ability to form strong hydrogen bonds, which influences their biological activity. nih.gov MD simulations can help to understand the dynamics of these hydrogen bonds and their role in the interaction with biological targets. nih.gov

Prediction of Binding Energies in Host-Guest Complexes

The ability of a molecule to bind to a host, such as a protein receptor or a synthetic cavitand, is fundamental to many of its potential applications, particularly in medicinal chemistry. Computational methods are increasingly used to predict the binding affinity, often expressed as the binding free energy, of a guest molecule to a host.

For this compound, molecular docking could be the first step in predicting its binding mode within a host's binding site. Docking algorithms can generate various possible binding poses and provide a scoring function to rank them. nih.gov Following docking, more rigorous methods like MD simulations combined with free energy calculation techniques (e.g., thermodynamic integration) can be used to obtain more accurate predictions of the binding energy. nih.gov

The Statistical Assessment of the Modeling of Proteins and Ligands (SAMPL) challenges have provided a platform for testing and refining methods for binding free energy prediction in host-guest systems. nih.govarxiv.org These studies have shown that while accurate prediction remains challenging, computational methods can provide valuable insights. For instance, the AutoDock4 program has been shown to perform surprisingly well in predicting binding free energies for host-guest systems, offering a favorable balance between computational cost and accuracy. nih.gov Machine learning models are also emerging as a promising approach for predicting Gibbs free energies of binding in host-guest systems, achieving high correlation with experimental data. chemrxiv.orgchemrxiv.org

A hypothetical study on the binding of this compound to a model host could yield data such as the following:

| Computational Method | Predicted Binding Pose | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues (in a hypothetical protein host) |

|---|---|---|---|

| Molecular Docking (AutoDock4) | Pose 1 | -7.5 | Hydrogen bond with SER12, π-π stacking with PHE45 |

| Molecular Docking (AutoDock4) | Pose 2 | -6.8 | Hydrogen bond with GLN23, Van der Waals contacts with LEU50 |

| MD with Thermodynamic Integration | Refined from Pose 1 | -8.2 ± 0.5 | Stable hydrogen bond with SER12, dynamic π-π stacking with PHE45 |

This table is illustrative and based on typical outcomes of such computational studies.

Rational Design of Derivatives with Desired Properties

A key application of theoretical and computational chemistry is the rational design of new molecules with enhanced or specific properties. nih.govacs.orgnih.gov Starting from a lead compound like this compound, computational methods can guide the synthesis of derivatives with, for example, improved binding affinity to a biological target or better electronic properties.

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a target, such as an enzyme, to design inhibitors. nih.govacs.org For instance, if this compound were identified as a weak inhibitor of a particular enzyme, its binding mode could be analyzed to suggest chemical modifications that would enhance its interaction with the active site. This could involve adding functional groups that can form additional hydrogen bonds or hydrophobic interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.

For example, in the design of novel thiophene-based inhibitors, computational approaches have been used to identify key structural factors responsible for their activity. nih.gov By understanding these factors, new compounds with potentially higher activity can be designed and their properties predicted before undertaking experimental work. nih.gov

The process of rational design for derivatives of this compound could be guided by computational predictions as summarized in the hypothetical table below:

| Parent Compound | Proposed Modification | Rationale (Based on Computational Model) | Predicted Property Improvement |

|---|---|---|---|

| This compound | Replace ethoxy with a longer alkyl chain | Increase hydrophobic interactions with a nonpolar pocket in the target binding site. | Increased binding affinity. |

| This compound | Introduce a hydroxyl group on the ethoxy chain | Form an additional hydrogen bond with a specific amino acid residue. | Enhanced binding specificity and affinity. |

| This compound | Substitute the thiophene ring with a different heterocycle | Modulate the electronic properties and optimize π-stacking interactions. | Improved electronic properties or altered binding geometry. |

This table is illustrative and provides hypothetical examples of a rational design workflow.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of thiophene (B33073) derivatives has been a subject of intense research, with a continuous drive towards more efficient, selective, and versatile methods. For 3-Ethoxythiophene-2-carbohydrazide, future synthetic explorations are likely to move beyond traditional approaches, embracing novel catalytic systems and reaction designs.

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic compounds, and their application to thiophene derivatives is well-established. Future research will likely focus on the use of more sustainable and earth-abundant metal catalysts, such as copper and indium, to construct the thiophene core with high regioselectivity. The development of novel ligands for these metals could further enhance catalytic activity and functional group tolerance, allowing for the direct introduction of the ethoxy and carbohydrazide (B1668358) moieties or their precursors in a more streamlined fashion.

Furthermore, the use of flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds, offering improved reaction control, safety, and scalability. The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible production.

| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |

| Advanced Metal Catalysis | High regioselectivity, broad functional group tolerance. | Development of sustainable catalysts (e.g., copper, indium) and novel ligands. |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, one-pot synthesis. | Design of convergent MCRs for direct assembly of the target molecule. |

| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. | Adaptation of existing or novel synthetic routes to continuous flow processes. |

Advanced Applications in Bio-Inspired Chemical Systems and Artificial Intelligence-Driven Design

The unique structural features of this compound, particularly the presence of a thiophene ring and a carbohydrazide group, make it an intriguing candidate for applications in bio-inspired chemical systems. Thiophene-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The carbohydrazide moiety is also a key pharmacophore in many therapeutic agents.

Future research could focus on designing and synthesizing derivatives of this compound as potential inhibitors of specific biological targets. For instance, the carbohydrazide group can act as a versatile handle for the synthesis of Schiff bases and other derivatives with expanded therapeutic potential.

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. These technologies can be employed to accelerate the design and discovery of novel this compound derivatives with desired properties. AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of new compounds. For example, AI tools could be used to predict the binding affinity of this compound derivatives to specific protein targets, guiding the synthesis of more potent drug candidates.

In the realm of materials science, AI can be used to predict the electronic and optical properties of polymers and other materials derived from this compound. This could fast-track the development of new organic semiconductors, sensors, and other advanced materials.

| Application Area | Future Research Direction | Role of AI/Machine Learning |

| Medicinal Chemistry | Design of derivatives as targeted therapeutic agents (e.g., enzyme inhibitors). | Prediction of biological activity, toxicity, and drug-likeness of novel derivatives. |

| Bio-Inspired Materials | Development of biocompatible and biodegradable materials. | Design of materials with specific properties for applications like biosensors. |

| Organic Electronics | Synthesis of novel polymers for applications in organic electronics. | Prediction of electronic and optical properties of new materials. |

Development of Sustainable Synthesis and Materials Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing environmental impact. Future research on this compound will undoubtedly incorporate these principles, aiming for more sustainable synthetic routes and materials.

One promising avenue is the use of bio-based starting materials. Researchers are exploring the use of renewable feedstocks, such as those derived from biomass, to synthesize heterocyclic compounds. The development of synthetic pathways to this compound from such renewable sources would significantly enhance its green credentials.

The use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst-free reaction conditions are also key aspects of green chemistry. Recent studies have demonstrated the successful synthesis of halogenated thiophenes using environmentally friendly reagents and solvents. Similar approaches could be adapted for the synthesis of this compound.

| Sustainability Aspect | Future Research Focus | Expected Outcome |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Green Solvents & Catalysts | Utilization of water, ethanol, and development of catalyst-free reactions. | Minimization of hazardous waste and environmental pollution. |

| Life Cycle Assessment (LCA) | Evaluation of the environmental impact of synthesis and application. | Optimization of processes for improved energy efficiency and sustainability. |

Integration of Data Science and Machine Learning for Accelerated Discovery

The integration of data science and machine learning offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. For this compound, these computational tools can be applied across the entire research and development pipeline.

Data-driven approaches can be used to mine existing chemical literature and databases to identify promising synthetic routes and potential applications for this compound and its derivatives. Machine learning models can be trained to predict reaction outcomes and optimize reaction conditions, reducing the number of experiments required and saving time and resources.

In the context of materials discovery, machine learning can be used to screen virtual libraries of this compound-based compounds to identify candidates with desired properties for specific applications. For example, a model could be developed to predict the band gap of polymers derived from this compound, aiding in the design of new materials for organic solar cells.

Furthermore, the development of automated synthesis platforms, guided by machine learning algorithms, could enable the rapid synthesis and testing of large numbers of this compound derivatives, significantly accelerating the pace of discovery.

| Data Science/ML Application | Specific Task | Potential Impact |

| Predictive Synthesis | Forecasting reaction outcomes and optimizing conditions. | Reduced experimental effort and faster development of efficient synthetic routes. |

| Virtual Screening | Identifying derivatives with desired biological or material properties. | Accelerated discovery of new drug candidates and advanced materials. |

| Automated Synthesis | High-throughput synthesis and screening of compound libraries. | Rapid exploration of the chemical space around this compound. |

Q & A

Q. What are the standard synthetic routes for preparing 3-Ethoxythiophene-2-carbohydrazide, and what reaction conditions are critical for success?

The compound is typically synthesized via hydrazinolysis of its ester precursor. A common method involves refluxing ethyl 3-ethoxythiophene-2-carboxylate with hydrazine hydrate in a solvent like ethanol or benzene for 4–8 hours. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) improve solubility and reaction homogeneity .

- Temperature control : Reflux temperatures (~78°C for ethanol) prevent side reactions like hydrolysis of the ethoxy group .

- Stoichiometry : A 1:1 molar ratio of ester to hydrazine ensures complete conversion . Post-reaction purification via recrystallization (ethanol/water) is critical to isolate the product in >85% yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂) and carbohydrazide NH₂ signals (δ ~4.5–5.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₇H₉N₂O₂S⁺) and fragmentation patterns .

- Thin-layer chromatography (TLC) : Used to monitor reaction progress (silica gel, ethyl acetate/hexane eluent) .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Degradation risks : Exposure to strong oxidizing agents (e.g., H₂O₂) can degrade the thiophene ring, leading to sulfoxide/sulfone byproducts . Avoid prolonged light exposure to prevent photolytic cleavage of the hydrazide bond .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

- Hydrazide group (-CONHNH₂) : Reacts with aldehydes/ketones to form hydrazones, enabling Schiff base synthesis for biological screening .

- Ethoxy group (-OCH₂CH₃) : Electron-donating effect enhances electrophilic substitution (e.g., halogenation) at the thiophene ring’s 5-position .

Advanced Research Questions

Q. How can low yields during synthesis be troubleshooted, and what strategies optimize reaction efficiency?

Common issues and solutions:

- Incomplete hydrazinolysis : Use excess hydrazine hydrate (1.2–1.5 eq.) and extend reflux time to 12 hours .

- Byproduct formation : Replace benzene with ethanol to minimize ester hydrolysis .

- Purification challenges : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for higher purity .

Q. What computational tools are suitable for modeling the electronic structure of this compound and its derivatives?

Q. How can conflicting biological activity data for this compound derivatives be resolved?

- Dose-response profiling : Test derivatives across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives in vitro .

- Structural analogs : Compare with 3-Ethoxy-5-phenylthiophene-2-carboxylic acid derivatives to isolate substituent effects on bioactivity .

Q. What experimental and computational methods validate crystallographic data for this compound complexes?

- Single-crystal X-ray diffraction : Resolve bond lengths/angles and confirm hydrazide tautomerism (amide vs. iminol forms) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N-H···O hydrogen bonds) influencing crystal stability .

- R-factor metrics : Use SHELXL’s R1/wR2 values (<5%) to assess refinement accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.